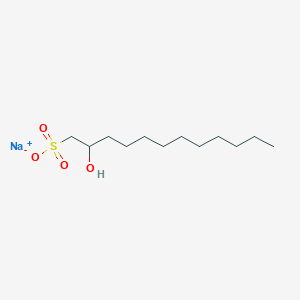

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

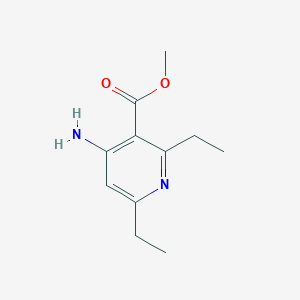

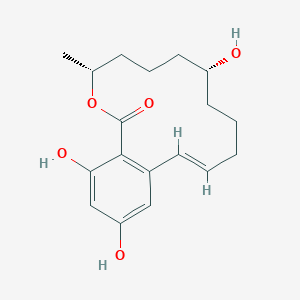

The compound "3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone" is a derivative of quinolinone, which is a scaffold known for its potential biological activities. This particular compound is part of a class of molecules that have been synthesized and investigated for their biological activities, including antibacterial and antiviral properties, specifically as inhibitors of the HCV NS5B polymerase .

Synthesis Analysis

The synthesis of related 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones involves a straightforward condensation of 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide, followed by cyclization of the resulting carboxamide derivatives . Similarly, derivatives of the compound have been synthesized for their potential as anti-HCV drugs, with modifications to the benzo rings to enhance their physicochemical properties and potency .

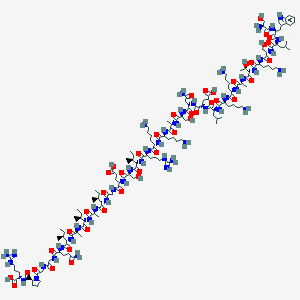

Molecular Structure Analysis

Although the exact molecular structure analysis of the compound is not provided, related compounds have been characterized using various spectroscopic methods. For instance, the molecular structure of a derivative, 7H-quinolino[4,5-bc][1,5]benzoxazepine, was determined by X-ray analysis . Such analyses are crucial for understanding the conformation and potential reactive sites of the molecule.

Chemical Reactions Analysis

The compound and its derivatives are likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines involved the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with amino-substituted quinolines . The presence of the hydroxy group and the quinolinone moiety in the compound suggests that it could participate in nucleophilic substitution reactions, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 1,1-dioxido-2H-1,2,4-benzothiadiazin moiety suggests that the compound may have good solubility in polar solvents and could exhibit strong intermolecular interactions due to potential hydrogen bonding. The biological activity assays of similar compounds have shown marked activity against bacteria such as Bacillus subtilis, indicating that the compound likely interacts with biological targets through specific molecular interactions .

科学的研究の応用

Hepatitis C Virus Inhibition

The compound has been extensively studied for its potential as an inhibitor against the Hepatitis C virus (HCV). Modifications to its structure, specifically the heteroaromatic systems, have been explored to enhance its physicochemical properties and potency profile. These inhibitors target the HCV NS5B polymerase, crucial for the viral replication process. Detailed structure-activity relationships have been established to optimize the inhibitory effects, indicating the compound's potential as a basis for therapeutic agents against HCV (Tedesco et al., 2009), (Tedesco et al., 2006), (Wang et al., 2009).

Antimicrobial Activity

The compound has shown potential in antimicrobial applications. It has been part of a series of synthesized biologically active compounds, demonstrating marked activity against bacteria like Bacillus subtilis. This highlights its potential use in developing antimicrobial agents (Zia-ur-Rehman et al., 2006), (Zia-ur-Rehman et al., 2006).

Antioxidant Properties

Some derivatives of the compound have been investigated for their antioxidant properties, especially in medicinal chemistry. Studies have indicated that certain modifications can lead to compounds with moderate to high antioxidant activities, potentially contributing to their therapeutic profiles (Ahmad et al., 2012), (Hassan et al., 2017).

特性

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQVLKKFXKCFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)